6-Chloro-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
Synthesis Analysis The synthesis of related compounds often involves specific reactions that include the displacement of a chlorine atom with amines and anion replacement processes. For instance, the synthesis and characterization of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor required for the synthesis of prosthetic groups used in positron emission tomography (PET), demonstrates the complex steps involved in creating such compounds (Davis & Fettinger, 2018).
Molecular Structure Analysis The structure of related fluorinated compounds is crucial for their application. X-ray crystallography has been used to confirm the structural determinations, such as the successful synthesis of fluorinated poly(pyridine amide)s derived from specific pyridine units, which highlights the importance of molecular structure analysis in the synthesis process (Xie et al., 2022).
Chemical Reactions and Properties The chemical reactions involved in the synthesis of pyridine derivatives can be intricate, involving steps such as amide activation with trifluoromethanesulfonic anhydride followed by π-nucleophile addition and annulation. These steps are vital for the direct synthesis of various pyridine derivatives (Movassaghi et al., 2007).
Physical Properties Analysis The physical properties, such as solubility, thermal behavior, and optical transparency, of compounds related to 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, are influenced by their structural composition. For example, fluorinated pyridine-bridged poly(ether-imide)s exhibit good solubility in aprotic solvents and possess high thermal stability, which is a direct consequence of their molecular structure and synthesis process (Wang et al., 2008).
Chemical Properties Analysis The chemical properties of these compounds, such as reactivity with hydrogen peroxide or their behavior in oxidation processes, are significantly influenced by their molecular framework and substituents. Studies have shown that the reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands can vary based on the aromatic substituent effects, highlighting the intricate relationship between structure and chemical properties (Kunishita et al., 2008).
Scientific Research Applications
Synthesis of Anticancer Agents
A novel series of compounds starting from a derivative of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, namely 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have been synthesized. These compounds were further modified and evaluated for their anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancers. Some derivatives exhibited promising bioactivity at micro molar concentrations, highlighting their potential as anticancer agents (Chavva et al., 2013).
Chemical Transformations and Functionalizations
The compound has been involved in studies on chemical transformations and functionalizations, particularly in reactions with potassium amide in liquid ammonia, leading to mixtures containing various aminopyridines. Such transformations can involve intermediates like pyridyne and are critical for the development of novel synthetic methodologies in organic chemistry (Pieterse & Hertog, 2010).
Deprotonative Functionalization
The deprotonative functionalization of pyridine derivatives, including those with chloro, bromo, and trifluoromethyl moieties, with aldehydes has been demonstrated. This process utilizes an amide base generated in situ, showcasing a method for modifying pyridine substrates under ambient conditions, which could be beneficial for synthesizing various organic compounds (Shigeno et al., 2019).
Catalysis and Oxidation Reactions
Research on the role of chloro(Me2SO)ruthenium(II) complexes in catalyzing the selective, stereospecific, and photoregulative oxidation of alkanes in the presence of chloropyridine N-oxide under visible light irradiation has been conducted. This study underscores the utility of such complexes in facilitating light-driven oxidation processes (Yamaguchi et al., 2004).
Synthesis of Fluorinated Analogues
The compound has been used in the synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid, demonstrating its versatility as a building block for creating fluorinated compounds. These analogues have potential applications in medicinal chemistry and drug design, showcasing the importance of such fluorinated pyridine derivatives in synthesizing biologically relevant molecules (Sukach et al., 2015).
Safety And Hazards
Future Directions
Trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQAXQASINAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553846 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
34486-23-2 | |
Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.